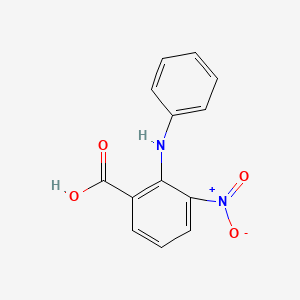

3-Nitro-2-(phenylamino)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(17)10-7-4-8-11(15(18)19)12(10)14-9-5-2-1-3-6-9/h1-8,14H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCLJNZXAOMGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378013 | |

| Record name | 2-Anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54420-95-0 | |

| Record name | 3-Nitro-2-(phenylamino)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54420-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anilino-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-2-phenylaminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 3-Nitro-2-(phenylamino)benzoic acid

Foreword: The Significance of N-Aryl Anthranilic Acid Derivatives

Welcome to a detailed exploration of 3-Nitro-2-(phenylamino)benzoic acid, a molecule of significant interest in the fields of medicinal chemistry and materials science. As a derivative of N-phenylanthranilic acid, it belongs to a class of compounds recognized for their utility as versatile synthetic intermediates. The strategic placement of the nitro group and the phenylamino moiety on the benzoic acid scaffold creates a unique electronic and steric environment, making it a valuable precursor for the synthesis of various heterocyclic systems, such as acridones and phenazines, which are often explored for their potential biological activities.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis, purification, and comprehensive characterization of this compound. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a field-tested experimental protocol, and outline a systematic approach to structural elucidation and purity assessment. Our focus is not merely on the procedural steps but on the rationale behind them, ensuring a deeper understanding and empowering researchers to adapt and troubleshoot effectively.

Part 1: Synthesis via Ullmann Condensation

The formation of the C-N bond between an aryl halide and an amine is a cornerstone of modern organic synthesis. For the preparation of this compound, the Ullmann condensation reaction is the most direct and historically significant method.[1][2] This copper-catalyzed nucleophilic aromatic substitution reaction provides a reliable pathway to couple aniline with a suitably activated benzoic acid derivative.[1][3]

Reaction Principle and Mechanistic Insight

The Ullmann condensation involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base.[1][4] The reaction typically requires high temperatures and polar aprotic solvents to proceed efficiently.[1]

The choice of 2-chloro-3-nitrobenzoic acid as a starting material is strategic. The presence of the electron-withdrawing nitro group in the meta position and the carboxylic acid group in the ortho position to the chlorine atom activates the aryl halide towards nucleophilic substitution, facilitating the reaction. The base, typically potassium carbonate, serves to deprotonate the aniline, generating the more nucleophilic anilide anion, and also to neutralize the HCl formed during the reaction.

The proposed mechanism involves the formation of a copper(I) amide species, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then reductively eliminates to form the desired C-N bond and regenerate the copper(I) catalyst.

Experimental Workflow: Synthesis Protocol

This protocol details a representative procedure for the synthesis of this compound.

Caption: Ullmann Condensation Workflow for Synthesis.

Detailed Step-by-Step Protocol:

-

Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitrobenzoic acid (10 mmol, 2.01 g), aniline (12 mmol, 1.12 g), anhydrous potassium carbonate (25 mmol, 3.45 g), and copper(I) iodide (1 mmol, 0.19 g).

-

Solvent Addition: Add 40 mL of N,N-dimethylformamide (DMF) to the flask.

-

Inert Atmosphere: Flush the apparatus with nitrogen or argon gas for 5-10 minutes to create an inert atmosphere, which helps prevent oxidation of the copper catalyst.

-

Reaction Heating: Heat the reaction mixture to reflux (approximately 140-150 °C) with vigorous stirring. The color of the mixture will typically darken as the reaction proceeds.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 4-6 hours.

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing 200 mL of ice-cold 1M hydrochloric acid with stirring. This step protonates the carboxylate salt, causing the desired product to precipitate out of the solution.

-

Isolation: Isolate the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual DMF.

-

Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum to yield this compound as a solid.

Part 2: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of physical property measurements and spectroscopic analysis provides a self-validating system of proof.

Physical Properties

The physical properties of this compound provide the first layer of characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₀N₂O₄ | [5][6] |

| Molecular Weight | 258.23 g/mol | [5][7] |

| Appearance | Solid (typically yellow or off-white) | [7] |

| Storage | Keep in a dark place, sealed in dry, room temp. | [5][7] |

Spectroscopic Analysis Workflow

The following workflow outlines the key analytical techniques used for structural elucidation.

Caption: Workflow for Spectroscopic Characterization.

Detailed Characterization Protocols

-

¹H and ¹³C NMR Spectroscopy:

-

Protocol: Dissolve ~10-15 mg of the purified solid in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve the compound and to observe the exchangeable protons of the amine and carboxylic acid.

-

Expertise & Causality:

-

¹H NMR: Expect to see distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the benzoic acid ring and the aniline ring will show characteristic splitting patterns (doublets, triplets). The N-H proton will likely appear as a broad singlet at a higher chemical shift (downfield), and the carboxylic acid proton will be a very broad singlet, also downfield (>10 ppm).

-

¹³C NMR: Expect signals for all 13 carbons. The carbonyl carbon of the carboxylic acid will be the most downfield signal (approx. 165-170 ppm). Aromatic carbons will appear in the 110-150 ppm range. The carbon bearing the nitro group will also be significantly downfield.

-

-

-

Infrared (IR) Spectroscopy:

-

Protocol: Acquire the spectrum using either an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample.

-

Expertise & Causality: This technique is crucial for confirming the presence of key functional groups.

-

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹.

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹, often overlapping with C-H stretches.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks, one asymmetric (~1520-1560 cm⁻¹) and one symmetric (~1340-1380 cm⁻¹).

-

C=C Stretches (Aromatic): Multiple peaks in the 1450-1600 cm⁻¹ region.

-

-

-

Mass Spectrometry (MS):

-

Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using an electrospray ionization (ESI) source, typically in negative ion mode.

-

Expertise & Causality: ESI in negative mode is ideal for this compound due to the acidic nature of the carboxylic acid, which readily deprotonates to form a stable [M-H]⁻ ion. The expected mass-to-charge ratio (m/z) for the molecular ion would be approximately 257.06. This provides definitive confirmation of the molecular weight.

-

Part 3: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.

-

Hazard Statements: The compound is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and nitrile gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5]

References

-

ResearchGate. Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. Available from: [Link].

-

NIST. Benzoic acid, 3-nitro-. NIST Chemistry WebBook. Available from: [Link].

-

North Carolina Agricultural and Technical State University. The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives. Available from: [Link].

-

Wikipedia. Ullmann condensation. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

Wikipedia. 3-Nitrobenzoic acid. Available from: [Link].

-

PubMed. Synthesis, spectroscopic and structural elucidation of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide. Available from: [Link].

-

Ataman Kimya. NITROBENZOIC ACID. Available from: [Link].

-

NIST. Benzoic acid, 3-nitro-. NIST Chemistry WebBook. Available from: [Link].

-

NIH National Library of Medicine. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link].

-

ResearchGate. Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Available from: [Link].

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. 54420-95-0|this compound|BLD Pharm [bldpharm.com]

- 6. 2-PHENYLAMINO-3-NITROBENZOIC ACID | 54420-95-0 [amp.chemicalbook.com]

- 7. This compound | 54420-95-0 [sigmaaldrich.cn]

An In-Depth Spectroscopic and Structural Elucidation of 3-Nitro-2-(phenylamino)benzoic acid

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Nitro-2-(phenylamino)benzoic acid, a key chemical intermediate. Designed for researchers and professionals in drug development and materials science, this document synthesizes theoretical principles with practical, field-proven insights into its structural characterization using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Infrared (IR) spectroscopy.

Introduction: Chemical Significance and Structural Framework

This compound belongs to the class of N-phenylanthranilic acid derivatives. This scaffold is the foundational structure for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmacologically active molecules.[1][2][3] The introduction of a nitro group (NO₂) onto the anthranilic acid ring drastically alters the molecule's electronic properties and steric configuration, making a precise structural confirmation essential for its application in synthesis and biological screening.

The molecule's structure presents a fascinating interplay of functional groups. The electron-withdrawing nature of both the nitro group and the carboxylic acid is expected to significantly influence the electron density across the aromatic rings. Furthermore, the potential for intramolecular hydrogen bonding between the secondary amine (N-H), the carboxylic acid (C=O), and the nitro group (N=O) dictates its conformational preferences and is a key feature to be explored via spectroscopy.

Below is the annotated chemical structure of this compound, which will be referenced throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms, revealing the connectivity and configuration of the molecule.

Experimental Protocol: ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen for its excellent ability to dissolve polar aromatic acids and to ensure the exchangeable protons (NH and COOH) are observable.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Interpretation and Causality of ¹H NMR Spectrum

The predicted ¹H NMR spectrum is interpreted based on established data for N-phenylanthranilic acid and the known effects of nitro-substituents.[4] The aromatic region (6.5-9.0 ppm) is particularly informative.[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| COOH | ~13.0 | broad singlet (br s) | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and chemical exchange. |

| N-H | ~9.7 | singlet (s) | - | The N-H proton is significantly deshielded due to intramolecular hydrogen bonding with the adjacent nitro and/or carboxyl groups and the anisotropic effect of the aromatic rings. |

| H4 | 8.2 - 8.4 | doublet of doublets (dd) | J ≈ 8.0, 1.5 | This proton is ortho to the strongly electron-withdrawing NO₂ group and meta to the COOH group, leading to a significant downfield shift. |

| H6 | 7.9 - 8.1 | doublet of doublets (dd) | J ≈ 8.0, 1.5 | H6 is ortho to the COOH group and meta to the NO₂ group. |

| H5 | 7.4 - 7.6 | triplet (t) | J ≈ 8.0 | H5 is coupled to both H4 and H6, resulting in a triplet. Its chemical shift is influenced by both the ortho amino and para nitro/carboxyl functionalities. |

| H2', H6' | 7.3 - 7.5 | triplet (t) | J ≈ 7.5 | Protons on the phenylamino ring ortho to the nitrogen. Their chemical shift is influenced by the electron-donating character of the amine. |

| H3', H5' | 7.1 - 7.3 | triplet (t) | J ≈ 7.5 | Meta protons on the phenylamino ring. |

| H4' | 6.8 - 7.0 | triplet (t) | J ≈ 7.5 | Para proton on the phenylamino ring, generally the most upfield of the aromatic signals due to the influence of the N-H group. |

Note: These are predicted values. Actual experimental values may vary slightly.

The strong deshielding of the N-H proton provides compelling evidence for intramolecular hydrogen bonding, a critical factor in the molecule's conformation and reactivity. The distinct splitting patterns in the aromatic region allow for unambiguous assignment of each proton on the benzoic acid core.[6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Given the molecule's 13 carbon atoms and lack of symmetry, 13 distinct signals are expected.

Experimental Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel (e.g., 100 MHz for a 400 MHz instrument).

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') to produce singlet peaks for each carbon.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

-

Reference: The solvent peak (DMSO-d₆ at 39.52 ppm) or TMS at 0.00 ppm.

-

Interpretation and Causality of ¹³C NMR Spectrum

The chemical shifts are predicted by analyzing the parent N-phenylanthranilic acid and applying substituent chemical shift (SCS) effects for a nitro group.[7] Carbons in aromatic rings typically absorb between 110-150 ppm.[8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C7 (C=O) | ~168-170 | The carbonyl carbon of the carboxylic acid is highly deshielded and appears furthest downfield.[9] |

| C3 | ~150-152 | The carbon atom directly attached to the electron-withdrawing nitro group will be significantly deshielded. |

| C1 | ~145-147 | This carbon is attached to the nitrogen of the phenylamino group. |

| C1' | ~140-142 | The ipso-carbon of the phenylamino ring, attached to the nitrogen. |

| C2 | ~115-117 | This carbon, attached to the carboxylic acid, is shielded by the ortho amino group. |

| C4, C6 | ~130-135 | Aromatic CH carbons on the nitro-substituted ring. Their exact shifts are influenced by multiple substituents. |

| C5 | ~120-125 | Aromatic CH carbon on the nitro-substituted ring. |

| C2', C6' | ~128-130 | Ortho carbons on the phenylamino ring. |

| C3', C5' | ~118-122 | Meta carbons on the phenylamino ring. |

| C4' | ~123-126 | Para carbon on the phenylamino ring. |

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A spectrum of a pure KBr pellet must be run as a background and subtracted from the sample spectrum.

-

Interpretation and Causality of IR Spectrum

The IR spectrum of this compound is expected to show a combination of absorptions characteristic of carboxylic acids, secondary amines, nitro compounds, and aromatic rings.

| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation and Causality |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | A very broad and strong absorption characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[10][11] |

| ~3350 | N-H Stretch (Secondary Amine) | A sharp to medium intensity peak. Its position and sharpness can be affected by the degree of intramolecular hydrogen bonding with the adjacent nitro and carbonyl groups.[12] |

| ~3100-3000 | Aromatic C-H Stretch | Medium to weak absorptions appearing just above 3000 cm⁻¹.[5] |

| ~1700-1680 | C=O Stretch (Carboxylic Acid) | A very strong and sharp absorption. Conjugation with the aromatic ring and potential hydrogen bonding can shift this value slightly.[10] |

| ~1600, ~1475 | C=C Stretch (Aromatic Ring) | Two or more medium intensity bands characteristic of the aromatic ring skeleton. |

| ~1530-1500 | Asymmetric NO₂ Stretch | A very strong absorption, one of the two characteristic peaks for a nitro group.[13] |

| ~1350-1330 | Symmetric NO₂ Stretch | A second very strong absorption, confirming the presence of the nitro group.[13] |

| ~1300-1200 | C-O Stretch (Carboxylic Acid) | A medium to strong absorption associated with the carboxylic acid C-O bond. |

| ~900-675 | Aromatic C-H Out-of-Plane Bending | The pattern of these bands can sometimes give clues about the substitution pattern of the aromatic rings. |

Integrated Spectroscopic Workflow and Conclusion

The definitive characterization of this compound is achieved not by a single technique, but by the logical integration of data from multiple spectroscopic methods.

Caption: Workflow for the synthesis, purification, and structural validation of the target compound.

References

-

The Royal Society of Chemistry. Supplementary Information.

-

Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2269-2274.

-

St. Joseph's College. Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid.

-

Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry.

-

Asian Journal of Chemistry. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid.

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Tutorial: Aromatics.

-

Doc Brown's Chemistry. Infrared Spectrum of Benzoic Acid.

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds.

-

CHEM220 Laboratory Course. (2021). Interpreting Aromatic NMR Signals. YouTube.

-

ChemSpider. Synthesis of N-Phenylanthranilic acid under Ullman conditions.

-

ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.

-

ChemicalBook. Benzoic acid(65-85-0) 13C NMR spectrum.

-

Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. youtube.com [youtube.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. sjctni.edu [sjctni.edu]

- 13. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to 2-Amino-3-nitrobenzoic Acid and its Anilino Analogue

A Note to the Researcher: The compound "2-anilino-3-nitrobenzoic acid" is not widely documented in readily available chemical literature. However, the structurally similar and synthetically crucial compound, 2-amino-3-nitrobenzoic acid, is a significant intermediate in various synthetic pathways. This guide will provide a comprehensive overview of the discovery, synthesis, and history of 2-amino-3-nitrobenzoic acid. Furthermore, it will explore the theoretical synthesis of its anilino analogue, 2-anilino-3-nitrobenzoic acid, based on established chemical principles.

Part 1: The Core Intermediate: 2-Amino-3-nitrobenzoic Acid

Introduction

2-Amino-3-nitrobenzoic acid is a vital organic intermediate characterized by the presence of amino, nitro, and carboxylic acid functional groups on a benzene ring.[1][2][3] This arrangement of functional groups makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules.[4][5][6] It is particularly important as a key intermediate in the synthesis of pharmaceuticals, including benzimidazole-based drugs like candesartan and azilsartan, as well as PAPR inhibitors.[5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 2-amino-3-nitrobenzoic acid is presented in the table below.

| Property | Value |

| Molecular Formula | C₇H₆N₂O₄ |

| Molecular Weight | 182.13 g/mol |

| CAS Number | 606-18-8 |

| Melting Point | 207-211 °C |

| Appearance | White to light yellow crystalline solid |

| InChI Key | JJPIVRWTAGQTPQ-UHFFFAOYSA-N |

(Data sourced from PubChem and commercial supplier information)[1][4][7]

Historical Synthesis and Discovery

The synthesis of 2-amino-3-nitrobenzoic acid has been approached through several routes over the years, reflecting the evolution of synthetic organic chemistry. Early methods were often harsh and produced low yields.

One of the older documented methods involves the oxidation of 2-acetamido-3-nitrotoluene .[4] This process typically uses a strong oxidizing agent like potassium permanganate. The resulting acetamido acid is then hydrolyzed to yield 2-amino-3-nitrobenzoic acid. However, this route is considered economically unattractive due to challenges in preparing the starting material and the inefficiency of the oxidation step.[4]

Another historical approach is the Hofmann degradation of 3-nitrophthalamic acid . This method, while effective, involves the use of hazardous reagents and can be difficult to scale up.

A significant advancement came with the use of ammonolysis of 2-chloro-3-nitrobenzoic acid .[5][6][8] This reaction, often carried out in a sealed vessel at elevated temperatures and pressures with aqueous or alcoholic ammonia, provides a more direct route to the desired product.[8] A US patent from 1969 describes a similar process involving the reaction of 3-nitrosalicylic acid with ammonium hydroxide at high temperatures.[9]

More recent and efficient methods have been developed, such as the Curtius rearrangement of 3-nitrophthalic acid .[5][6] This multi-step process involves mono-esterification, conversion to an acyl chloride, and subsequent Curtius rearrangement to yield 2-amino-3-nitrobenzoic acid with high yields.[6]

Modern Synthetic Protocols

The following are detailed protocols for two common methods of synthesizing 2-amino-3-nitrobenzoic acid.

Protocol 1: Ammonolysis of 2-Chloro-3-nitrobenzoic Acid

This protocol is based on the nucleophilic aromatic substitution of chlorine with ammonia.

Step-by-Step Methodology:

-

Reaction Setup: In a sealed pressure vessel, dissolve 2-chloro-3-nitrobenzoic acid in an excess of aqueous ammonium hydroxide solution.

-

Heating: Heat the reaction mixture to 120°C and maintain this temperature for approximately 7 hours with continuous stirring.

-

Work-up: After cooling the reaction mixture to room temperature, dilute it with water.

-

Precipitation: Acidify the solution to a pH of 2 using hydrochloric acid. This will precipitate the 2-amino-3-nitrobenzoic acid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final product.

Diagram of Ammonolysis Workflow:

Caption: Workflow for the synthesis of 2-amino-3-nitrobenzoic acid via ammonolysis.

Protocol 2: Curtius Rearrangement of 3-Nitrophthalic Acid

This method offers high yields and is suitable for larger-scale production.

Step-by-Step Methodology:

-

Mono-esterification: React 3-nitrophthalic acid with a low-carbon alcohol (e.g., methanol) in the presence of a catalytic amount of sulfuric acid to form the mono-ester.

-

Acyl Chloride Formation: Treat the mono-ester with thionyl chloride in a suitable solvent like chloroform to convert the remaining carboxylic acid group into an acyl chloride.

-

Curtius Rearrangement: React the acyl chloride with sodium azide to form an acyl azide, which then undergoes Curtius rearrangement upon gentle heating to form an isocyanate.

-

Hydrolysis: Hydrolyze the isocyanate in situ with water or a dilute acid to yield 2-amino-3-nitrobenzoic acid.

Diagram of Curtius Rearrangement Workflow:

Caption: Key stages in the synthesis of 2-amino-3-nitrobenzoic acid via Curtius rearrangement.

Part 2: The Theoretical Analogue: 2-Anilino-3-nitrobenzoic Acid

While not a commonly synthesized compound, the creation of 2-anilino-3-nitrobenzoic acid is theoretically achievable through established synthetic reactions, most notably the Ullmann condensation or the related Goldberg reaction .[10]

Theoretical Synthesis via Ullmann-Goldberg Reaction

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[10][11][12][13][14] The Goldberg reaction is a specific variation of the Ullmann condensation that couples an aniline with an aryl halide.[10]

Proposed Reaction Scheme: The most plausible route to 2-anilino-3-nitrobenzoic acid would involve the coupling of 2-chloro-3-nitrobenzoic acid with aniline .

Step-by-Step Theoretical Protocol:

-

Reactant Preparation: Combine 2-chloro-3-nitrobenzoic acid, aniline (in slight excess), and a base such as potassium carbonate in a high-boiling polar solvent like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Catalyst Addition: Add a copper catalyst, which could be copper(I) iodide, copper(I) oxide, or activated copper powder. The addition of a ligand, such as 1,10-phenanthroline or an amino acid, can facilitate the reaction at lower temperatures.

-

Reaction Conditions: Heat the mixture to a high temperature, typically in the range of 150-210°C, under an inert atmosphere (e.g., nitrogen or argon). The reaction progress would be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Isolation: After the reaction is complete, the mixture would be cooled, and the product extracted. An acidic work-up would be necessary to protonate the carboxylic acid and facilitate its separation from the reaction mixture. Purification would likely be achieved through recrystallization or column chromatography.

Diagram of Theoretical Ullmann-Goldberg Synthesis:

Caption: Proposed synthetic pathway for 2-anilino-3-nitrobenzoic acid using an Ullmann-Goldberg reaction.

Rationale for Experimental Choices:

-

Aryl Halide: 2-Chloro-3-nitrobenzoic acid is chosen as the aryl halide because the presence of the electron-withdrawing nitro group activates the halide for nucleophilic aromatic substitution.[10]

-

Catalyst System: A copper(I) catalyst is essential for the Ullmann condensation. The use of a ligand can improve the solubility and reactivity of the copper catalyst, allowing for milder reaction conditions.

-

Solvent and Temperature: High-boiling polar solvents are necessary to achieve the high temperatures required for the classical Ullmann reaction.[10]

Conclusion

2-Amino-3-nitrobenzoic acid stands as a cornerstone intermediate in the synthesis of numerous valuable organic compounds, particularly in the pharmaceutical industry. Its synthetic history showcases the progression of chemical methodologies towards more efficient and scalable processes. While its anilino counterpart, 2-anilino-3-nitrobenzoic acid, is not a common compound, its synthesis is theoretically sound through well-established reactions like the Ullmann-Goldberg condensation. This guide provides both a thorough understanding of the known intermediate and a scientifically grounded proposal for the synthesis of its lesser-known analogue, offering valuable insights for researchers in organic and medicinal chemistry.

References

-

Wikipedia. Ullmann condensation. [Link]

-

BYJU'S. Ullmann Reaction. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

ResearchGate. Scope of the carboxylic acids and the nitro compounds Reaction conditions. [Link]

- Google Patents. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid.

-

Patsnap. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC. [Link]

-

PubMed. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. [Link]

-

PrepChem.com. Synthesis of 2-nitrobenzoic acid. [Link]

-

MySkinRecipes. 2-Amino-3-nitrobenzoic acid. [Link]

- Google Patents. US3468941A - Production of 2-amino-3-nitrobenzoic acid.

-

PubChem. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633. [Link]

-

ResearchGate. (PDF) 2-Amino-3-nitrobenzoic acid. [Link]

-

Wikipedia. 3-Nitrobenzoic acid. [Link]

-

MDPI. Nitro-Perylenediimide: An Emerging Building Block for the Synthesis of Functional Organic Materials. [Link]

- Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.

-

PubMed. 2-Amino-3-nitro-benzoic acid. [Link]

-

PubMed. 2-(2-Nitro-anilino)benzoic acid. [Link]

Sources

- 1. 2-Amino-3-nitrobenzoic acid | C7H6N2O4 | CID 219633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-3-nitro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Preparation method of 2-amino-3-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. 2-Amino-3-nitrobenzoic acid [myskinrecipes.com]

- 8. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. US3468941A - Production of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. byjus.com [byjus.com]

- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 13. Ullmann Reaction [organic-chemistry.org]

- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Theoretical and Computational Investigation of 2-Anilino-3-Nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 2-anilino-3-nitrobenzoic acid. While direct experimental and computational studies on this specific molecule are not extensively reported, this document synthesizes established methodologies from research on structurally analogous compounds, such as various nitrobenzoic acids and aniline derivatives. By leveraging these proven techniques, this guide offers a robust roadmap for researchers to explore the molecular structure, spectroscopic properties, and electronic characteristics of 2-anilino-3-nitrobenzoic acid. The protocols and analyses detailed herein are grounded in Density Functional Theory (DFT), a powerful computational tool in modern chemical research. This guide is intended to be an authoritative resource for scientists engaged in the study and application of complex aromatic compounds in fields such as medicinal chemistry and materials science.

Introduction: Unveiling the Potential of 2-Anilino-3-Nitrobenzoic Acid

2-Anilino-3-nitrobenzoic acid is a fascinating organic molecule that combines the structural features of aniline, benzoic acid, and a nitro group. This unique amalgamation of functional groups suggests a rich and complex electronic landscape, making it a compelling target for theoretical and computational exploration. The presence of an electron-donating amino group and an electron-withdrawing nitro group on the same aromatic scaffold hints at interesting intramolecular charge transfer phenomena and potential for non-linear optical (NLO) properties.[1][2] Furthermore, the structural similarities to known biologically active compounds suggest its potential as a scaffold in drug discovery.[3]

This guide will provide a comprehensive, step-by-step approach to characterizing 2-anilino-3-nitrobenzoic acid using state-of-the-art computational methods. We will delve into the causality behind the selection of computational parameters and provide self-validating protocols to ensure the scientific integrity of the findings.

Proposed Synthesis and Experimental Characterization

Experimental Characterization Workflow:

Caption: Proposed synthesis and experimental characterization workflow.

Based on data for analogous compounds, the following spectroscopic characteristics would be anticipated:

| Spectroscopic Technique | Expected Observations for 2-Anilino-3-nitrobenzoic Acid |

| ¹H NMR | Complex aromatic region signals, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the aromatic rings and the carboxyl carbon. |

| FTIR (cm⁻¹) | N-H stretching (around 3400-3200), O-H stretching (broad, 3300-2500), C=O stretching (1720-1680), N-O asymmetric and symmetric stretching (around 1550 and 1350), and C-N stretching (1300-1200).[5] |

| UV-Vis (λmax) | Multiple absorption bands in the UV-visible region corresponding to π-π* and n-π* electronic transitions, influenced by the intramolecular charge transfer character. |

| Mass Spectrometry (m/z) | A molecular ion peak corresponding to the molecular weight of C₁₃H₁₀N₂O₄ (258.23 g/mol ). |

In-Depth Computational Methodology: A Self-Validating Protocol

The cornerstone of a thorough theoretical investigation is a well-defined and validated computational protocol. Density Functional Theory (DFT) has proven to be a highly effective method for studying the properties of organic molecules.[6]

Step-by-Step Computational Protocol:

-

Molecular Modeling and Initial Optimization:

-

Construct the 3D structure of 2-anilino-3-nitrobenzoic acid using molecular modeling software (e.g., GaussView).

-

Perform an initial geometry optimization using a lower-level theory, such as the semi-empirical PM3 method, to obtain a reasonable starting geometry.[7]

-

-

High-Level Geometry Optimization:

-

Perform a full geometry optimization without any symmetry constraints using DFT.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional for organic molecules.[8]

-

Recommended Basis Set: 6-311++G(d,p) is a flexible basis set that includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-uniform distribution of electron density.[1]

-

Solvation Model: To simulate a more realistic environment, a solvent model such as the Polarizable Continuum Model (PCM) can be employed.

-

-

Frequency Calculations:

-

Perform frequency calculations at the same level of theory as the final geometry optimization (B3LYP/6-311++G(d,p)).

-

Validation: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

These calculations also provide the necessary data for simulating the infrared and Raman spectra.[9]

-

-

Electronic Property Calculations:

-

Using the optimized geometry, perform single-point energy calculations to determine various electronic properties.

-

This includes the calculation of molecular orbitals (for HOMO-LUMO analysis), Mulliken atomic charges, and the generation of the molecular electrostatic potential map.

-

Computational Workflow Diagram:

Caption: A robust workflow for DFT calculations.

Theoretical Analysis of Molecular Properties

The data generated from the computational protocol allows for a deep dive into the molecular properties of 2-anilino-3-nitrobenzoic acid.

Molecular Geometry

Analysis of the optimized geometry will reveal key structural parameters. It is expected that the steric hindrance between the bulky aniline and nitro groups, along with the carboxylic acid group, will lead to a non-planar conformation. The dihedral angle between the two aromatic rings will be a critical parameter to quantify this deviation from planarity.[10] Intramolecular hydrogen bonding between the N-H of the aniline group and an oxygen of the nitro or carboxyl group is also possible and would significantly influence the molecular conformation.[11]

Vibrational Analysis: Simulating FTIR and Raman Spectra

The calculated vibrational frequencies can be used to simulate the infrared and Raman spectra of the molecule.[2] A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to better match the experimental data, accounting for anharmonicity and other systematic errors in the calculations.[12] The potential energy distribution (PED) analysis can be used to make unambiguous assignments of the vibrational modes to specific functional groups.[13]

Predicted Vibrational Modes (cm⁻¹):

| Functional Group | Vibrational Mode | Predicted Wavenumber Range |

| N-H (Anilino) | Stretching | 3450 - 3350 |

| O-H (Carboxyl) | Stretching | 3300 - 2500 (broad) |

| C=O (Carboxyl) | Stretching | 1750 - 1700 |

| NO₂ (Nitro) | Asymmetric Stretching | 1570 - 1520 |

| NO₂ (Nitro) | Symmetric Stretching | 1370 - 1320 |

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule.[14]

-

HOMO: Represents the ability to donate an electron. It is expected to be localized primarily on the electron-rich aniline moiety.

-

LUMO: Represents the ability to accept an electron. It is anticipated to be concentrated on the electron-deficient nitrobenzoic acid portion of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of chemical reactivity and kinetic stability.[15] A small HOMO-LUMO gap suggests a molecule that is more easily polarized and reactive, and it is often associated with enhanced NLO properties.[16]

Relationship between HOMO-LUMO and Reactivity:

Caption: The significance of the HOMO-LUMO energy gap.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the Lewis-like chemical bonding in the molecule.[17] It allows for the investigation of intramolecular interactions, such as hyperconjugation and hydrogen bonding. The analysis of donor-acceptor interactions within the NBO framework can quantify the intramolecular charge transfer from the anilino group to the nitrobenzoic acid moiety.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule.[18] It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack.

-

Negative Potential (Red/Yellow): Regions of high electron density, typically around the oxygen atoms of the nitro and carboxyl groups. These are the likely sites for electrophilic attack.

-

Positive Potential (Blue): Regions of low electron density, expected around the hydrogen atoms of the amino and carboxyl groups. These are susceptible to nucleophilic attack.

Conclusion

This technical guide has outlined a comprehensive and scientifically rigorous approach for the theoretical and computational study of 2-anilino-3-nitrobenzoic acid. By employing the detailed DFT-based protocols, researchers can gain profound insights into the structural, vibrational, and electronic properties of this molecule. The predictive power of these computational methods, when correlated with experimental data, can accelerate the discovery and development of new molecules with tailored properties for applications in medicinal chemistry, materials science, and beyond. The methodologies presented here provide a solid foundation for future research and contribute to the broader understanding of complex organic systems.

References

- Vertex AI Search Grounding API. (n.d.). DFT Studies of Distinct Anilines with p-Hydroxycinnamic Acids for Antioxidant Profile.

-

PubChem. (n.d.). 2-Amino-3-nitrobenzoic acid. Retrieved from [Link]

- Ulaş, Y. (2020). Natural bond orbital (NBO) population analysis and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl)phenol. International Journal of Chemistry and Technology, 4(2), 138-145.

-

Chemical Synthesis Database. (n.d.). 2-anilino-3-nitrobenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). HOMO and LUMO energy levels of the molecular orbitals considered for the nitro analytes and the ligand. Retrieved from [Link]

-

ResearchGate. (n.d.). The 3D HOMO and LUMO orbital profiles, the orbital energy values, and the energy gap (ΔE) of celecoxib and compounds 2a, 2b, and 2j. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Amino-3-nitrobenzoic acid. Retrieved from [Link]

- Win, Y.-F., Choong, C.-S., Teoh, S.-G., Quah, C. K., & Fun, H.-K. (2012). 2-Amino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o488.

-

Patsnap. (n.d.). Preparation method of 2-amino-3-nitrobenzoic acid. Retrieved from [Link]

- Azhagiri, S., et al. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. Journal of Molecular Modeling, 18(9), 4215-4226.

- PubMed. (2012). 2-(2-Nitro-anilino)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o213.

- Thangarasu, S., et al. (2018). Structural, vibrational, quantum chemical calculations, thermal and antimicrobial studies on nitrate salt of 3-nitroaniline. Journal of Molecular Structure, 1157, 563-574.

- DergiPark. (2019). The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR of some aromatic carboxylic acids. International Journal of Chemistry and Technology, 3(1), 30-38.

- Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO-LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439.

- Google Patents. (n.d.). Preparation of nitrobenzoic and anthranilic acids.

-

ORCA Manual. (n.d.). Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

- International Journal of Scientific & Engineering Research. (2017).

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). Production of 2-amino-3-nitrobenzoic acid.

- ResearchGate. (2012). 2-Amino-3-nitrobenzoic acid.

- Scirp.org. (2014). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Journal of Crystallography, 2014.

- National Institutes of Health. (2024). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. PeerJ Physical Chemistry, 6, e35.

- AIP Publishing. (2017). Theoretical Investigations on HOMO-LUMO and First Order Hyperpolarizability Calculations of 2-Amino-6-methylpyridinium 4-hydroxybenzoate. AIP Conference Proceedings, 1832(1), 050091.

- Preprints.org. (2022).

-

NIST WebBook. (n.d.). Benzoic acid, 2-hydroxy-3-nitro-. Retrieved from [Link]

- PubMed. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 2003-2011.

- ResearchGate. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-, and 4-nitrobenzoic acids. Journal of Molecular Structure, 744-747, 859-869.

- PubMed. (2024).

-

PubChem. (n.d.). 2-Nitrobenzoic acid. Retrieved from [Link]

-

YouTube. (2020). Quantum Chemical Calculations and Experimental Studies on 2(2, 3-dimethylphenyl) Amino Benzoic Acid. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 10. 2-(2-Nitro-anilino)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-3-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. dergipark.org.tr [dergipark.org.tr]

- 18. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 2-Phenylamino-3-nitrobenzoic Acid (CAS 54420-95-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical Synthesis

2-Phenylamino-3-nitrobenzoic acid, registered under CAS number 54420-95-0, is an aromatic organic compound that serves as a pivotal intermediate in various synthetic applications. Its structure, featuring a diphenylamine backbone further functionalized with both a carboxylic acid and a nitro group, provides a rich platform for chemical modification. This guide offers a comprehensive overview of its chemical properties, safety data, synthetic routes, and analytical procedures, providing critical insights for professionals in research and development. While this molecule is primarily utilized as a building block, the inherent bioactivity associated with its constituent moieties—nitroaromatics and aminobenzoic acids—suggests its potential as a scaffold in medicinal chemistry and materials science.[1][]

Physicochemical Properties and Structural Information

The compound presents as a solid, typically yellow to green in appearance, and is sensitive to air.[3] Its core structure consists of an aniline molecule N-arylated with a 3-nitrobenzoic acid. The electron-withdrawing nature of the nitro group significantly influences the acidity of the carboxylic acid and the overall electronic properties of the molecule.

| Property | Value | Source(s) |

| CAS Number | 54420-95-0 | |

| Molecular Formula | C₁₃H₁₀N₂O₄ | |

| Molecular Weight | 258.23 g/mol | |

| Appearance | Yellow to green solid | [3] |

| Melting Point | 194 °C | [3] |

| Boiling Point | 423.6 ± 40.0 °C (Predicted) | [3] |

| Density | 1.435 ± 0.06 g/cm³ (Predicted) | [3] |

| Storage | Room temperature, protect from light, keep sealed in dry conditions | |

| Synonyms | 3-Nitro-2-phenylaminobenzoic acid, 2-anilino-3-nitrobenzoic acid | [3] |

Safety Data and Hazard Management

2-Phenylamino-3-nitrobenzoic acid is classified as a hazardous substance and requires careful handling in a laboratory setting. The primary hazards are associated with acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.

GHS Classification:

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: A comprehensive list of precautionary statements includes P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), and P301+P312 (if swallowed, call a poison center/doctor if you feel unwell).

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear chemical-resistant gloves.

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator is recommended.

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

-

If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Synthetic Pathways and Methodologies

The primary route for synthesizing 2-Phenylamino-3-nitrobenzoic acid involves the nucleophilic aromatic substitution reaction between aniline and a halogenated 3-nitrobenzoic acid derivative.

Conceptual Synthesis Workflow

The synthesis is conceptually straightforward, relying on the displacement of a good leaving group (like a halide) from the 2-position of the nitrobenzoic acid ring by the amino group of aniline.

Caption: Conceptual workflow for the synthesis of 2-Phenylamino-3-nitrobenzoic acid.

Experimental Protocol (Representative)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-chloro-3-nitrobenzoic acid (1 equivalent) and aniline (1.1 equivalents) in a suitable high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Catalyst/Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to act as a proton scavenger. The addition of a copper catalyst (e.g., copper(I) iodide) can facilitate the reaction (Ullmann condensation).

-

Reaction Execution: Heat the reaction mixture to a temperature between 120-160 °C and maintain for several hours (4-24 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a large volume of cold water and acidify with a mineral acid (e.g., HCl) to a pH of ~2-3.

-

Isolation and Purification: The acidic conditions will protonate the carboxylate, causing the product to precipitate. Collect the crude solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Phenylamino-3-nitrobenzoic acid.

Analytical and Quality Control Methods

To ensure the purity and identity of 2-Phenylamino-3-nitrobenzoic acid, chromatographic and spectroscopic techniques are essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for analyzing this compound. The following provides a starting point for method development, based on methods for similar aromatic acids.[5][6]

| Parameter | Recommended Condition |

| Column | C18, 5 µm particle size (e.g., 4.6 x 150 mm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile (MeCN) |

| Elution | Isocratic or Gradient. A starting point could be 60:40 (A:B). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm or 254 nm |

| Column Temp. | Ambient or controlled (e.g., 25 °C) |

Analytical Workflow

Sources

The Biological Potential of the 3-Nitro-2-(phenylamino)benzoic Acid Scaffold: A Technical Guide for Drug Discovery Professionals

Abstract

The 3-nitro-2-(phenylamino)benzoic acid scaffold, a core structure in medicinal chemistry, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of this scaffold's potential, focusing on its synthesis, and its demonstrated antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, with a particular focus on the modulation of the NF-κB signaling pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to guide future research and therapeutic development.

Introduction: The Strategic Importance of the this compound Scaffold

The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in the pharmaceutical sciences. The this compound scaffold, an anthranilic acid derivative, represents a privileged structure with significant potential for drug discovery. The strategic placement of a nitro group at the 3-position and a phenylamino moiety at the 2-position of the benzoic acid core creates a unique electronic and steric environment, conferring upon it a diverse range of biological activities.

The presence of the nitro group, a well-known pharmacophore, can enhance the molecule's interaction with biological targets and is often associated with antimicrobial and anticancer properties. The phenylamino (anilino) group, on the other hand, is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential role in modulating inflammatory pathways. This guide will systematically dissect the multifaceted biological potential of this scaffold, providing a rationale for its continued exploration in drug development programs.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the this compound core and its derivatives is crucial for exploring its structure-activity relationships (SAR). The Ullmann condensation is a classical and widely employed method for the N-arylation of 2-amino-3-nitrobenzoic acid or the amination of 2-halo-3-nitrobenzoic acid.

General Synthesis via Ullmann Condensation

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a robust method for forming the C-N bond between the aniline and the benzoic acid core. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base.

A representative synthetic route involves the reaction of 2-chloro-3-nitrobenzoic acid with aniline in a high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP), with copper powder or a copper(I) salt as the catalyst and a base like potassium carbonate to neutralize the hydrogen halide formed.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation [1][2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-chloro-3-nitrobenzoic acid (1 equivalent), aniline (1.1 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 140-160 °C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Acidification: Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

-

Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Synthesis of Derivatives

The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives to probe and optimize its biological activity. Modifications can be introduced at several positions:

-

The Phenylamino Ring: Substitution on the aniline ring can modulate the electronic and steric properties of the molecule.

-

The Carboxylic Acid Group: The carboxyl group can be converted to esters, amides, or other functional groups to alter solubility, cell permeability, and target engagement.

-

The Nitro Group: Reduction of the nitro group to an amine opens up further avenues for derivatization.

For instance, 3-nitro-2-styryl amide derivatives have been synthesized as potential cancer chemopreventive agents, inspired by the structure of resveratrol. This involves a base-catalyzed condensation of substituted benzaldehydes with methyl 2-methyl-3-nitrobenzoate, followed by conversion to the acid chloride and subsequent amidation.[3][4]

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The this compound scaffold has emerged as a promising framework for the development of novel anticancer agents. The cytotoxic effects of its derivatives have been evaluated against various cancer cell lines, demonstrating a broad spectrum of activity.

In Vitro Cytotoxicity

Numerous studies have reported the in vitro anticancer activity of derivatives of the 2-aminobenzoic acid and nitrobenzoic acid cores. While specific IC50 values for the parent this compound are not extensively reported in publicly available literature, data for related derivatives highlight the potential of this scaffold.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| β-nitrostyrene derivative | MCF-7 (Breast) | 0.81 ± 0.04 (µg/mL) | [5] |

| β-nitrostyrene derivative | MDA-MB-231 (Breast) | 1.82 ± 0.05 (µg/mL) | [5] |

| β-nitrostyrene derivative | ZR75-1 (Breast) | 1.12 ± 0.06 (µg/mL) | [5] |

| 3-amino-5-(5-oxo-5h-benzo[a]phenothiazin-6-ylamino) benzoic acid derivative | HeLa (Cervical) | 22.9 (µg/mL) |

Table 1: In Vitro Anticancer Activity of Selected Benzoic Acid Derivatives.

The data suggests that derivatization of the core scaffold can lead to potent anticancer agents. The mechanism of action is likely multifactorial, involving the induction of apoptosis and cell cycle arrest.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

-

Cell Seeding: Seed cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties. The incorporation of a nitro group and a phenylamino moiety in the this compound scaffold is expected to confer significant antimicrobial activity.

Spectrum of Activity

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density.

Anti-inflammatory Potential: Modulation of the NF-κB Signaling Pathway

The 2-(phenylamino)benzoic acid (fenamate) scaffold is a well-known anti-inflammatory pharmacophore. The addition of a nitro group at the 3-position may further enhance this activity through novel mechanisms. A growing body of evidence suggests that nitro-containing compounds can modulate inflammatory pathways, with a key target being the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Mechanism of Action: Inhibition of NF-κB Activation

NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.

A study on a nitroalkene benzoic acid derivative demonstrated its ability to inhibit NF-κB activation in microglial cells.[3][9][10] This suggests that the this compound scaffold may exert its anti-inflammatory effects by interfering with the NF-κB signaling pathway, potentially through the inhibition of IKK or other upstream signaling components.

Figure 1: Proposed mechanism of anti-inflammatory action of the this compound scaffold via inhibition of the NF-κB signaling pathway.

Experimental Protocol: Griess Assay for Nitric Oxide Production

Nitric oxide (NO) is a key inflammatory mediator produced by nitric oxide synthase (NOS). The Griess assay measures nitrite, a stable and nonvolatile breakdown product of NO.

-

Cell Culture: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours to induce NO production.

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Experimental Protocol: Western Blot for NF-κB Pathway Proteins [11][12][13]

Western blotting can be used to assess the phosphorylation and degradation of key proteins in the NF-κB pathway.

-

Protein Extraction: Extract total protein from treated and untreated cells.

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated IκBα, total IκBα, and NF-κB p65.

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. Its demonstrated potential in the realms of anticancer, antimicrobial, and anti-inflammatory research warrants further investigation. The likely modulation of the NF-κB signaling pathway provides a compelling mechanistic rationale for its anti-inflammatory effects and opens avenues for targeted drug design.

Future research should focus on:

-

Synthesis and SAR studies: A systematic synthesis of derivatives with modifications at key positions will be crucial to optimize potency and selectivity for specific biological targets.

-

In-depth mechanistic studies: Further elucidation of the precise molecular targets and signaling pathways affected by this scaffold is necessary. Investigating its effects on other inflammatory pathways and its potential for dual-target inhibition would be of significant interest.

-

In vivo evaluation: Promising lead compounds should be advanced to in vivo models of cancer, infectious diseases, and inflammation to assess their efficacy and safety profiles.

References

- Burnette, W. N. (1981). "Western blotting": electrophoretic transfer of proteins from sodium dodecyl sulfate-polyacrylamide gels to unmodified nitrocellulose and radiographic detection with antibody and radioiodinated protein A. Analytical biochemistry, 112(2), 195-203.

- Nichols, B. L. (2013). The Synthesis And Characterization Of 3-Nitro-2-Styrenyl Benzoic Acid Amide Derivatives As Potential Cancer Chemopreventives (Thesis).

- Trias, E., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 309-325.

-

ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix control cell line. Retrieved from [Link]

- Sun, J., Zhang, X., Broderick, M., & Fein, H. (2003). Measurement of nitric oxide production in biological systems by using Griess reaction assay. Sensors, 3(8), 276-284.

-

Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

- Mahiwal, L., et al. (2012). Synthesis, antimicrobial evaluation, ot-QSAR and mt-QSAR studies of 2-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 89-102.

-

Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

- Kumar, P., & Narasimhan, B. (2013). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(2), 89-102.

- Google Patents. (n.d.). US3468941A - Production of 2-amino-3-nitrobenzoic acid.

- Khan, I., et al. (2021). Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study. Future Journal of Pharmaceutical Sciences, 7(1), 1-17.

- Marinescu, M., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)